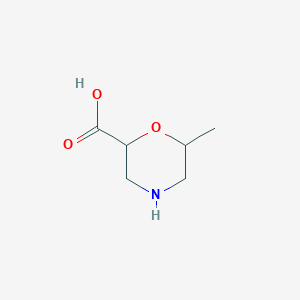![molecular formula C25H21ClFP B6359534 [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride CAS No. 106795-58-8](/img/structure/B6359534.png)
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride, also known as FMP, is an organic compound that is commonly used as a reagent in a variety of scientific research applications. FMP is a colorless, crystalline solid that is soluble in organic solvents such as ether, chloroform, and benzene. It has a molecular weight of 536.42 g/mol and a melting point of 91-93°C. FMP is a highly versatile compound that can be used to synthesize a variety of organic compounds, as well as to carry out a variety of chemical reactions.
Scientific Research Applications
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride has a wide range of applications in scientific research. It is commonly used as a reagent in a variety of organic synthesis reactions, such as the synthesis of heterocyclic compounds and polymers. [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride is also used as a catalyst in the synthesis of polyesters and polyurethanes. In addition, [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride can be used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride acts as an electrophile in organic synthesis reactions. It can form covalent bonds with nucleophiles, such as amines, alcohols, and carboxylic acids. [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride can also act as a Lewis acid, which can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biochemical and Physiological Effects
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride may have biological activity. For example, certain heterocyclic compounds that are synthesized using [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride have been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride in laboratory experiments is its versatility. It can be used to synthesize a wide range of organic compounds and can be used as a catalyst in a variety of reactions. Additionally, [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride is relatively stable and can be stored for long periods of time. However, [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride can be toxic if inhaled or ingested and should be handled with care in the laboratory.
Future Directions
The use of [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride in scientific research is expected to continue to grow in the future. It is likely that [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride will continue to be used to synthesize a variety of organic compounds, such as heterocyclic compounds, polymers, and polyesters. Additionally, [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride may be used to catalyze the formation of novel carbon-carbon and carbon-heteroatom bonds. Finally, [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride may be used to develop new catalysts for a variety of chemical reactions.
Synthesis Methods
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride is typically synthesized through a two-step process. The first step involves the reaction of 2-fluorophenylmethyl chloride with triphenylphosphine in the presence of anhydrous potassium carbonate to form the desired product. The second step involves the conversion of the intermediate product to [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride through the addition of hydrochloric acid. The reaction yields a white, crystalline solid that is soluble in organic solvents.
properties
IUPAC Name |
(2-fluorophenyl)methyl-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLRPIPDRQHTOF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)








